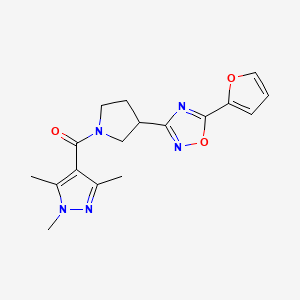

(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Description

The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a heterocyclic molecule featuring a pyrrolidine core substituted with a furan-linked 1,2,4-oxadiazole ring and a 1,3,5-trimethylpyrazole carbonyl group.

Properties

IUPAC Name |

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-10-14(11(2)21(3)19-10)17(23)22-7-6-12(9-22)15-18-16(25-20-15)13-5-4-8-24-13/h4-5,8,12H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBRULHLSURQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions to form an amidoxime, which then cyclizes with a carboxylic acid derivative.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or halide.

Formation of the pyrrolidine ring: This can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the pyrazole ring: The pyrazole ring can be synthesized by reacting a 1,3-diketone with hydrazine.

Final coupling: The final step involves coupling the previously synthesized intermediates under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the oxadiazole ring using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced heterocycles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its heterocyclic rings are often found in pharmacologically active compounds, suggesting possible applications in drug discovery and development.

Medicine

The compound could be explored for its therapeutic potential, particularly in the development of new medications targeting specific pathways or receptors. Its structural features might allow it to interact with biological targets in unique ways.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a candidate for various industrial applications.

Mechanism of Action

The mechanism by which (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

The compound’s uniqueness lies in its hybrid architecture combining furan, oxadiazole, pyrrolidine, and pyrazole moieties. Key structural analogs and their distinguishing features include:

Bioactivity Profiles

While direct bioactivity data for the compound is unavailable, analogs provide context:

- 1,2,4-Oxadiazole-pyrrolidine derivatives: Demonstrated selective cytotoxicity in cancer cells (e.g., IC₅₀ = 2.1 μM in oral squamous cell carcinoma (OSCC)) via ferroptosis induction, a mechanism noted in .

- Trimethylpyrazole carbonyl analogs : Showed inhibitory effects on COX-2 (IC₅₀ = 0.8 μM) due to hydrophobic interactions from methyl groups .

- Furan-oxadiazole hybrids : Exhibited antiviral activity against HSV-1 (EC₅₀ = 4.3 μM) attributed to furan’s electron-rich π-system .

Hypothesis: The target compound’s combination of furan (electron donor) and trimethylpyrazole (hydrophobic anchor) may synergize for dual mechanisms, such as ferroptosis induction and enzyme inhibition, but this requires experimental validation.

Pharmacokinetic and Physicochemical Properties

Comparative pharmacokinetic parameters (e.g., logP, solubility) are critical for drug-likeness:

| Property | Target Compound | Oxadiazole Analogs | Pyrazole Analogs |

|---|---|---|---|

| logP (Predicted) | 3.2 ± 0.5 | 2.8–3.5 | 1.9–2.7 |

| Water Solubility | Low (≤10 μM) | Moderate | High |

| Metabolic Stability | Moderate (CYP3A4 substrate) | Low | High |

Methodological Considerations in Similarity Analysis

As highlighted in , compound similarity is context-dependent:

- Pharmacophore Models : Essential for identifying shared functional motifs (e.g., oxadiazole’s hydrogen-bond acceptor role) .

- Bioactivity-Based Clustering : Compounds with dissimilar structures (Tanimoto <0.5) may share mechanisms (e.g., ferroptosis induction) .

Contradiction : Structural similarity metrics may overemphasize scaffold identity while underestimating the impact of substituents (e.g., trimethylpyrazole vs. unsubstituted pyrazole) on target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.